molecular formula C19H25NO5 B6348652 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-79-2

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348652
CAS No.: 1326814-79-2
M. Wt: 347.4 g/mol
InChI Key: NPGHVOVIBHWCGR-UHFFFAOYSA-N
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Description

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core. The molecule features a 2-ethoxybenzoyl substituent at position 4 and a methyl group at position 8, with a carboxylic acid moiety at position 2.

Properties

IUPAC Name

4-(2-ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-3-24-16-7-5-4-6-14(16)17(21)20-15(18(22)23)12-25-19(20)10-8-13(2)9-11-19/h4-7,13,15H,3,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGHVOVIBHWCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(COC23CCC(CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, identified by its CAS number 1326814-79-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H25NO5, with a molecular weight of 347.41 g/mol. It features a spirocyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H25NO5
Molecular Weight347.41 g/mol
Boiling Point564.6 ± 50.0 °C (Predicted)
Density1.25 ± 0.1 g/cm³ (Predicted)
pKa3.36 ± 0.40 (Predicted)

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. A study involving derivatives of spiro compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating that the unique spirocyclic structure could be pivotal in developing new anticancer agents.

The proposed mechanism of action for compounds in this class often involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Specifically, spirocyclic compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Structural Analogues : A comparative analysis of various spirocyclic compounds revealed that modifications at the benzoyl position can enhance biological activity. The introduction of ethoxy groups has been associated with improved solubility and bioavailability, which may enhance the therapeutic efficacy of the compound.
  • In Vitro Testing : In vitro assays using human cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from low to moderate concentrations depending on the specific cell line tested.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. Its spirocyclic nature may contribute to unique interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines.
  • Antimicrobial Activity : The presence of the ethoxybenzoyl moiety may enhance the compound's ability to penetrate microbial membranes, suggesting potential use as an antimicrobial agent.

Material Science

The unique molecular structure allows for potential applications in:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties.
  • Nanotechnology : Its ability to form stable complexes with metal ions may lead to applications in nanomaterials and catalysis.

Analytical Chemistry

Due to its distinct chemical properties, this compound can serve as a standard reference material in analytical methods such as:

  • Chromatography : It can be utilized in HPLC for the separation and analysis of similar compounds.
  • Spectroscopy : Its spectral characteristics can aid in the identification of related chemical structures.

Case Study 1: Anticancer Activity

A study on spirocyclic compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications similar to those present in 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could yield effective anticancer agents .

Case Study 2: Antimicrobial Properties

Research into ethoxybenzoyl derivatives has shown promising results against Gram-positive bacteria, indicating that this compound may exhibit similar antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The spiro[4.5]decane scaffold is prevalent in medicinal chemistry due to its restricted conformational flexibility. Key analogues differ in substituents on the benzoyl ring, nitrogen/oxygen heteroatoms, and alkyl groups on the spiro core:

Compound Name Substituent (Position 4) Spiro Core Modification Molecular Weight (g/mol) Notable Properties
4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-Ethoxybenzoyl 1-Oxa-4-aza, 8-methyl ~351.36 (estimated) Electron-rich benzoyl; moderate lipophilicity
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid () 2,4-Difluorobenzoyl 1-Oxa-4,8-diaza, 8-methyl 340.32 Enhanced metabolic stability; electron-withdrawing substituents
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid () 4-Chlorobenzoyl 1-Oxa-4-aza, 8-methyl 337.80 Increased halogen-mediated binding affinity
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid () 3-Fluorobenzoyl 1-Oxa-4,8-diaza, 8-benzyl ~437.48 (estimated) Bulky benzyl group; potential steric hindrance
Inhibitor E () 2-Amino-6-trifluoroethoxy-pyrimidinyl 2,8-Diaza, 8-methyl 613.52 Bicyclic spiro core; high inhibitory activity

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, fluorinated or chlorinated analogues () introduce electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
  • Heteroatom Variations : Replacement of oxygen with nitrogen (e.g., 1-oxa-4,8-diaza in ) alters hydrogen-bonding capacity and basicity, influencing solubility and target engagement .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : Fluorinated derivatives (e.g., 340.32 g/mol in ) exhibit lower molecular weights and higher lipophilicity (LogP ~2.5–3.0) compared to the ethoxy analogue (estimated LogP ~2.0) .
  • Solubility : Carboxylic acid moieties enhance aqueous solubility, but bulky substituents (e.g., 8-benzyl in ) may counteract this effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving precursors like spirocyclic intermediates and substituted benzoyl derivatives. For example, analogous spiro compounds are synthesized using 2-oxa-spiro[3.4]octane-1,3-dione and aromatic amines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization involves varying temperature, solvent polarity, and stoichiometric ratios of reagents. Reaction progress can be monitored via thin-layer chromatography (TLC) and confirmed by melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid and ethoxybenzoyl moieties). Ultraviolet-visible (UV-Vis) spectroscopy detects conjugation in the aromatic system. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves stereochemistry and substituent positioning within the spiro ring system . For crystallographic confirmation, single-crystal X-ray diffraction (as demonstrated in analogous spiro compounds) provides definitive structural data .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and thermodynamic stability. For instance, reaction path search methods combined with transition-state theory predict regioselectivity in spiro ring formation . Experimental validation involves comparing computed activation energies with kinetic data from controlled reactions (e.g., varying temperature/pressure). Software tools like Gaussian or ORCA enable these simulations, while experimental data feeds back into refining computational parameters .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography results) for this compound?

  • Methodology : Cross-validation using complementary techniques is critical. For example, if NMR suggests conformational flexibility (e.g., broad peaks), variable-temperature NMR or dynamic HPLC (as used in impurity analysis) can clarify dynamic equilibria . X-ray crystallography provides static structural snapshots, while solid-state NMR or powder diffraction addresses polymorphism. Discrepancies may arise from solvent effects or crystal packing forces, requiring iterative refinement of analytical models .

Q. How can factorial design improve the efficiency of optimizing reaction yields for derivatives of this compound?

  • Methodology : A factorial design approach systematically tests variables (e.g., catalyst loading, solvent type, reaction time) to identify significant interactions. For example, a 2³ factorial design (three factors at two levels) reduces the number of experiments needed to isolate optimal conditions. Response surface methodology (RSM) further refines these parameters, maximizing yield while minimizing resource use . This is particularly useful for scaling up reactions without trial-and-error redundancy.

Q. What mechanistic insights explain the stability of the 1-oxa-4-azaspiro[4.5]decane core under acidic or basic conditions?

  • Methodology : Stability studies involve exposing the compound to pH gradients (e.g., HCl/NaOH solutions) and monitoring degradation via HPLC or mass spectrometry. Mechanistic probes include isotopic labeling (e.g., ¹⁸O in the oxa-ring) to track bond cleavage. Computational studies (DFT) can model protonation/deprotonation sites and predict hydrolysis pathways. For example, steric hindrance from the 8-methyl group may protect the spiro core from nucleophilic attack .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

  • Methodology : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Rigorous purification (e.g., preparative HPLC ) and orthogonal assays (e.g., enzymatic vs. cell-based) validate bioactivity. Statistical tools like Bland-Altman plots or Cohen’s kappa assess inter-assay reproducibility. For SAR, molecular docking studies (using software like AutoDock) correlate structural motifs (e.g., ethoxybenzoyl orientation) with activity trends .

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